molecular formula C16H15BrO B1441303 3-(3-Bromophenyl)-3'-methylpropiophenone CAS No. 898781-97-0

3-(3-Bromophenyl)-3'-methylpropiophenone

Cat. No.: B1441303
CAS No.: 898781-97-0
M. Wt: 303.19 g/mol
InChI Key: CMEPSPUPHSTMEA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Arylation

One of the applications involves the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process leads to unique multiple arylation via successive C-C and C-H bond cleavages, resulting in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, highlighting its potential in complex organic synthesis and pharmaceutical research (Wakui et al., 2004).

Antimicrobial Activities

Research on bromophenols from marine red algae like Rhodomela confervoides has shown that these compounds possess antimicrobial properties. Isolated bromophenols exhibited moderate activity against various strains of bacteria, with one compound demonstrating significant activity with MIC less than 70 µg/ml (Xu et al., 2003).

Anticancer Activities

A novel bromophenol derivative, BOS-102, showed excellent anticancer activities on human lung cancer cell lines. It effectively induced G0/G1 cell cycle arrest and apoptosis via mechanisms involving ROS generation, deactivation of the PI3K/Akt pathway, and activation of the MAPK signaling pathway, indicating its potential as an anticancer drug (Guo et al., 2018).

Antioxidant Properties

Synthesized methylated and acetylated derivatives of natural bromophenols showed significant antioxidant and anticancer activities. These derivatives ameliorated H2O2-induced oxidative damage and ROS generation, suggesting their potential use in developing antioxidant and anticancer agents (Dong et al., 2022).

Electrophilic Cyclization and Carbonic Anhydrase Inhibition

Selenium-promoted electrophilic cyclization of arylpropiolamides leading to the synthesis of organoselenyl spiro[4,5]trienones and novel bromophenols with acetylcholinesterase and carbonic anhydrase inhibitory actions highlight their potential applications in the development of therapeutic agents for various diseases (Recchi et al., 2020); (Öztaşkın et al., 2015).

Water Treatment and Brominated Polymeric Product Formation

During water treatment with potassium permanganate, bromophenols can undergo oxidation to form brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls, which could have altered or enhanced toxicological effects compared to their precursors. This underscores the importance of understanding their reactivity and fate in water treatment processes (Jiang et al., 2014).

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-3’-methylpropiophenone plays a significant role in biochemical reactions, particularly in the synthesis and characterization of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These interactions are crucial for the formation of stable and functional biochemical compounds.

Cellular Effects

The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3-(3-Bromophenyl)-3’-methylpropiophenone can induce oxidative stress, leading to changes in cellular components such as DNA, proteins, and lipids . This compound may also affect acetylcholinesterase activity, which is essential for normal nerve pulse transmission .

Molecular Mechanism

At the molecular level, 3-(3-Bromophenyl)-3’-methylpropiophenone exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it may participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds through palladium-catalyzed processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Bromophenyl)-3’-methylpropiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo oxidative degradation, leading to the formation of secondary products that may have different biochemical activities . Understanding these temporal effects is essential for optimizing the use of 3-(3-Bromophenyl)-3’-methylpropiophenone in research and industrial applications.

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical activities, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent effects on enzyme activity and cellular metabolism . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.

Metabolic Pathways

3-(3-Bromophenyl)-3’-methylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, compounds like 3-bromopyruvate have been shown to inhibit glycolytic and mitochondrial pathways, leading to reduced cancer cell growth . Understanding the metabolic pathways of 3-(3-Bromophenyl)-3’-methylpropiophenone is essential for elucidating its biochemical roles and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)-3’-methylpropiophenone within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For instance, similar compounds are known to be transported through monocarboxylic acid transporters, which facilitate their entry into cells . These interactions are vital for the compound’s effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)-3’-methylpropiophenone can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, compounds with similar structures have been shown to localize in mitochondria, where they exert their biochemical effects

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPSPUPHSTMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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